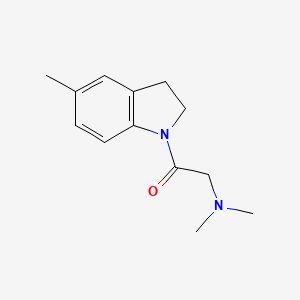
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one, also known as CP-673451, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many cancer cells.
Mécanisme D'action
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one inhibits the activity of AKT by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets of AKT, which are involved in cell proliferation and survival. By inhibiting the activity of AKT, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to have a selective inhibitory effect on AKT activity, with little or no effect on other protein kinases. In preclinical studies, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is its selectivity for AKT, which makes it a useful tool for studying the role of this protein kinase in cancer. However, one limitation of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the study of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one. One direction is to develop more potent analogs of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one that can be used in clinical trials. Another direction is to investigate the use of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the role of AKT in other diseases, such as diabetes and neurological disorders, could also be investigated using 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one as a tool.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one involves several steps, starting with the reaction of 2-amino-5-cyclopropyl-7-methylthioquinazoline with ethyl chloroacetate to form 7-methylthio-2-(2-oxoethylamino)-5-cyclopropylquinazoline. This intermediate is then reacted with 2-chloro-4-nitrophenylhydrazine to form the corresponding hydrazone, which is reduced with sodium borohydride to give 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one.
Applications De Recherche Scientifique
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival. In preclinical studies, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Propriétés
IUPAC Name |
3-cyclopropyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-10-5-3-2-4-9(10)11(15)14(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKHQCODWQVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)
![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)

